3-Ethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCWUTJYLUBETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378775 | |

| Record name | 3-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90555-66-1 | |

| Record name | 3-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxyphenylboronic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-ethoxyphenylboronic acid, a versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of modern cross-coupling chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming methodology has revolutionized the synthesis of biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5][6] this compound, with its meta-substituted ethoxy group, offers a unique combination of steric and electronic properties, making it a valuable synthon for introducing this specific moiety into complex molecular architectures. Its application in the synthesis of bioactive molecules underscores the importance of reliable and well-characterized methods for its preparation.[3][4]

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound is most commonly achieved through two principal organometallic routes: the lithiation-borylation of 3-bromo-phenetole and the Grignard reaction. The choice between these methods often depends on laboratory resources, desired scale, and tolerance to specific reaction conditions.

Synthesis via Directed ortho-Metalation (DoM) and Borylation

The lithiation-borylation pathway offers a direct and efficient route to this compound, starting from the commercially available 3-bromo-phenetole. This method relies on a lithium-halogen exchange reaction, a robust transformation for the generation of aryllithium species.[7]

Caption: Lithiation-borylation of 3-bromo-phenetole to yield this compound.

Safety First: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled.

-

Reagent Addition: The flask is charged with 3-bromo-phenetole (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, typically a 1.6 M solution in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for an additional 2 hours and then warmed to room temperature overnight.

-

Quench and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Low Temperature (-78 °C): The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as the deprotonation of the solvent or reaction with other functional groups.[8]

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. The use of flame-dried glassware and anhydrous solvents is essential to prevent quenching of the aryllithium intermediate.

-

Inert Atmosphere: n-Butyllithium is pyrophoric and reacts vigorously with oxygen. An inert atmosphere of argon or nitrogen is necessary to handle this reagent safely and effectively.

-

Triisopropyl Borate: This electrophile is chosen for its good reactivity with the aryllithium species and the relative ease of hydrolysis of the resulting boronate ester to the desired boronic acid.

Synthesis via the Grignard Reaction

The Grignard reaction provides a classic and scalable alternative for the synthesis of this compound. This method involves the formation of an organomagnesium halide (Grignard reagent) from 3-bromo-phenetole, which then reacts with a boron-containing electrophile.[9][10]

Caption: Synthesis of this compound via the Grignard reaction.

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. The flask is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an initiator). A solution of 3-bromo-phenetole (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is heated to reflux until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to 0 °C and a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours.

-

Quench and Workup: The reaction is carefully quenched by the slow addition of cold aqueous hydrochloric acid (2 M). The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Magnesium Activation: The iodine crystal helps to activate the surface of the magnesium turnings by removing the passivating oxide layer, thus facilitating the initiation of the Grignard reaction.[9]

-

Anhydrous THF: Diethyl ether or THF are the solvents of choice for Grignard reactions as they are aprotic and effectively solvate the magnesium species. Anhydrous conditions are paramount as Grignard reagents are strong bases and will be quenched by water.

-

Trimethyl Borate: Similar to the lithiation route, trimethyl borate serves as an efficient boron electrophile.

Purification: Isolating the Crystalline Product

Crude this compound often contains impurities such as the corresponding boroxine (a cyclic anhydride) and debrominated starting material. Recrystallization is a highly effective method for obtaining the pure, crystalline product.[11][12][13][14][15]

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system for the recrystallization of arylboronic acids is typically a mixture of a polar and a non-polar solvent. A common choice is a mixture of water and a water-miscible organic solvent like acetone or a mixture of an ether and a hydrocarbon like diethyl ether/hexane.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent mixture.

-

Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization: Unveiling the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Value |

| Molecular Formula | C₈H₁₁BO₃[16][17] |

| Molecular Weight | 165.99 g/mol [16][17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound. The chemical shifts are influenced by the electronic environment of the nuclei.[18][19]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | t | 1H | Ar-H |

| ~6.9-7.0 | d | 1H | Ar-H |

| ~4.1 | q | 2H | -OCH₂ CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~5.0-6.0 | br s | 2H | -B(OH )₂ |

Note: The broad singlet for the -B(OH)₂ protons is characteristic and its chemical shift can vary depending on the solvent and concentration.

| Chemical Shift (ppm) | Assignment |

| ~158 | Ar-C -O |

| ~135 | Ar-C -B |

| ~129 | Ar-C H |

| ~122 | Ar-C H |

| ~118 | Ar-C H |

| ~115 | Ar-C H |

| ~63 | -OCH₂ CH₃ |

| ~15 | -OCH₂CH₃ |

Note: The carbon atom attached to the boron can sometimes be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[20]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[21][22]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3500-3200 (broad) | O-H stretch | B-OH |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1350-1300 | B-O stretch | B-O |

| ~1250 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable.

-

[M-H]⁻: m/z 165.07

-

[M+Na]⁺: m/z 189.07

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[2][23][24] This reaction enables the formation of a carbon-carbon bond between the 3-ethoxyphenyl moiety and various aryl or heteroaryl halides, leading to the synthesis of complex biaryl structures that are often the core of pharmacologically active molecules.[3][4][5]

General Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The ethoxy group at the meta position can influence the pharmacokinetic properties of a drug molecule, such as its solubility, metabolic stability, and receptor binding affinity. Therefore, the ability to readily incorporate the 3-ethoxyphenyl group is of significant interest to medicinal chemists.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic routes and the nuances of purification and characterization, researchers can confidently prepare and utilize this valuable building block in their synthetic endeavors. The robust and versatile nature of this compound, particularly in the context of Suzuki-Miyaura cross-coupling, ensures its continued importance in the discovery and development of new chemical entities with potential therapeutic applications.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. ijsdr.org [ijsdr.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. sites.wp.odu.edu [sites.wp.odu.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. US3080324A - Grignard reagents - Google Patents [patents.google.com]

- 11. Home Page [chem.ualberta.ca]

- 12. reddit.com [reddit.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 17. chemscene.com [chemscene.com]

- 18. hmdb.ca [hmdb.ca]

- 19. hmdb.ca [hmdb.ca]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 24. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethoxyphenylboronic Acid: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethoxyphenylboronic acid, a versatile reagent in modern organic synthesis. We will delve into its fundamental molecular characteristics, its pivotal role in carbon-carbon bond formation, and provide a field-proven experimental protocol for its application.

Molecular Identity and Physicochemical Profile

This compound, also known as 3-ethoxybenzeneboronic acid, is an organoboron compound widely utilized as a building block in synthetic chemistry.[1][2][3] Its structure features a phenyl ring substituted with an ethoxy group at the meta-position and a boronic acid functional group. This specific arrangement of functional groups dictates its reactivity and utility, particularly in metal-catalyzed cross-coupling reactions.

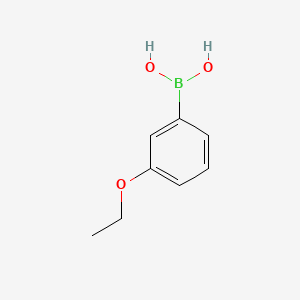

Molecular Structure

Caption: 2D structure of this compound.

Key Physicochemical Data

The essential properties of this compound are summarized below, providing critical data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 90555-66-1 | [1][2][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][2][5] |

| Molecular Weight | 165.98 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 139-146 °C | [2][6] |

| Boiling Point | 328.3 ± 44.0 °C (Predicted) | [2][6] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2][6] |

| SMILES | CCOC1=CC=CC(B(O)O)=C1 | [1] |

| Solubility | Soluble in Methanol | [2][6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in research and development lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for synthesizing biaryl and substituted aromatic compounds.[8][9][10]

Causality in Experimental Utility: The boronic acid moiety (-B(OH)₂) is crucial for the reaction's success. It readily undergoes transmetalation with a palladium(II) intermediate, a key step in the catalytic cycle. The ethoxy-substituted phenyl ring is thereby transferred to the palladium center before being coupled to an electrophilic partner (typically an aryl or vinyl halide/triflate). The mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of boron-containing byproducts make this methodology highly attractive for pharmaceutical and materials science applications.[10]

Catalytic Cycle Workflow

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The process is initiated by the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of 4-methoxy-3'-ethoxybiphenyl using this compound and 4-bromoanisole.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Toluene (solvent)

-

Water (co-solvent)

-

Reaction vessel (e.g., round-bottom flask) with reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup (Inerting the System):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.

-

Assemble the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen, which can deactivate the palladium catalyst.

-

Causality: The Pd(0) active catalyst is sensitive to oxidation. Removing oxygen is critical for achieving high catalytic turnover and preventing catalyst decomposition.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine to the flask.

-

Expertise: Palladium(II) acetate serves as a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand, stabilizing the palladium catalyst and modulating its reactivity. An excess of ligand relative to the palladium source is used to prevent catalyst agglomeration and deactivation.

-

Add the solvent system, typically a 4:1 mixture of toluene and water.

-

Causality: Toluene is the primary organic solvent, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step.

-

-

Reaction Execution and Monitoring:

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 85-95 °C).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute them, and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The reaction is complete upon the disappearance of the limiting starting material (this compound).

-

-

Workup and Isolation (Self-Validation):

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove the inorganic base and other water-soluble impurities.

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure biaryl product.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Safety and Handling

This compound is classified as an irritant and requires careful handling to ensure laboratory safety.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][7]

-

Precautions for Safe Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11]

-

Avoid the formation of dust and aerosols. Use non-sparking tools.[4]

-

Wash hands thoroughly after handling.[7]

-

-

Storage Conditions:

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 90555-66-1 [amp.chemicalbook.com]

- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 90555-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 90555-66-1 [amp.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. tcichemicals.com [tcichemicals.com]

Solubility and stability of 3-Ethoxyphenylboronic acid

An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxyphenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and materials science. Its utility, however, is intrinsically linked to its physicochemical properties—namely, its solubility in various solvent systems and its stability under diverse reaction and storage conditions. This guide provides an in-depth analysis of these critical parameters. We will explore the theoretical underpinnings of its solubility profile, drawing parallels with well-studied parent compounds like phenylboronic acid, and present a robust experimental protocol for its empirical determination. Furthermore, this document dissects the key degradation pathways that affect arylboronic acids, including pH-dependent protodeboronation and oxidation, offering field-proven insights to mitigate these challenges. The methodologies and data presented herein are designed to empower researchers, scientists, and drug development professionals to optimize the handling, reaction conditions, and storage of this compound, thereby enhancing experimental reproducibility and success.

Physicochemical Properties and Molecular Structure

This compound, with the molecular formula C₈H₁₁BO₃, possesses a planar phenyl ring substituted with an electron-donating ethoxy group at the meta position and a boronic acid moiety [-B(OH)₂]. The boron atom is sp²-hybridized, featuring a vacant p-orbital, which confers its character as a mild Lewis acid[1]. This structure dictates its interactions with solvents and its susceptibility to specific chemical transformations.

The presence of the hydroxyl groups on the boron atom allows for hydrogen bonding, contributing to its solubility in polar solvents. However, a significant characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines[2][3]. This equilibrium between the monomeric acid and the boroxine can complicate solubility and melting point measurements, as commercial samples often exist as a mixture of both forms[2][4].

Solubility Profile of this compound

A precise understanding of solubility is paramount for designing homogeneous reaction mixtures, developing effective purification strategies, and preparing stock solutions.

Theoretical Considerations and Solvent Selection

While specific quantitative solubility data for this compound is not extensively published, we can extrapolate from studies on phenylboronic acid and its substituted analogues[5]. The principle of "like dissolves like" is a primary guide.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with the -B(OH)₂ group.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, Dioxane): High solubility is anticipated in ethers and ketones[2][3][6]. These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride[1][5].

-

Aqueous Solubility: The solubility of arylboronic acids in water is generally low[3][7].

The ethoxy group on the phenyl ring increases the lipophilicity of the molecule compared to phenylboronic acid, which may slightly decrease its solubility in highly polar solvents like water and increase it in less polar organic solvents.

Quantitative Solubility Data (Reference)

The following table summarizes solubility data for the parent compound, phenylboronic acid, to serve as a foundational reference point for experimental design.

| Solvent | Qualitative Solubility | Molar Fraction Solubility (x) at 298.15 K (25 °C) |

| Acetone | High | Data not readily available |

| Dioxane | High | Data not readily available |

| Diethyl Ether | Soluble | Data not readily available |

| Chloroform | Moderate | ~0.02[2][6] |

| Methylcyclohexane | Very Low | ~0.0001[2][6] |

| Water | Low | 10 g/L (20 °C)[1] |

Experimental Protocol: Dynamic Method for Solubility Determination

To obtain precise, quantitative solubility data, the dynamic method is a reliable approach that involves monitoring the dissolution of a solid upon a controlled temperature ramp[5][8].

Causality Behind Experimental Choices: The dynamic method is preferred over static methods for boronic acids because it minimizes the impact of the slow equilibrium between the acid and its boroxine anhydride. By observing the precise temperature of complete dissolution for a known concentration, a full solubility curve can be generated efficiently and reproducibly.

Protocol:

-

Sample Preparation: Accurately weigh a specific mass of this compound and the desired solvent into a jacketed glass vessel to create a mixture of known concentration.

-

Apparatus Setup: Place the vessel in a circulating thermostat bath equipped with a magnetic stirrer. Insert a calibrated temperature probe and a turbidity sensor (or use visual observation against a light source).

-

Heating and Equilibration: Begin vigorous stirring. Increase the temperature of the thermostat bath at a slow, constant rate (e.g., 0.2 °C/min) to ensure the system remains close to thermal equilibrium.

-

Dissolution Point Determination: Record the temperature at which the last solid particles visually disappear and the solution becomes perfectly clear. This is the dissolution temperature for that specific concentration.

-

Data Collection: Repeat steps 1-4 for several different concentrations to collect multiple data points.

-

Solubility Curve Generation: Plot the dissolution temperature (°C or K) versus the mole fraction (x) of the solute to generate the solubility curve.

Self-Validation: The protocol's integrity is maintained by ensuring a slow heating rate, vigorous stirring to prevent localized supersaturation, and using a calibrated temperature probe. Repeating measurements for a given concentration ensures reproducibility.

Workflow Diagram:

Caption: Workflow for Dynamic Solubility Determination.

Stability Profile of this compound

Arylboronic acids are generally stable compounds but are susceptible to degradation via specific pathways, primarily protodeboronation and oxidation. Understanding these pathways is crucial for optimizing reaction yields and ensuring long-term storage stability.

pH-Dependent Stability and Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃)[9]. This process is highly dependent on pH because the pH dictates the speciation of the boronic acid[9][10].

-

Acidic Conditions (pH < pKa): The neutral boronic acid form, ArB(OH)₂, is dominant. Protodeboronation can occur but is often slower than under basic conditions.

-

Neutral/Basic Conditions (pH ≈ pKa and above): The boronic acid equilibrates with its anionic tetrahedral boronate form, ArB(OH)₃⁻. This boronate species is generally more susceptible to protodeboronation[9][11]. The reaction rate is often fastest under moderately basic conditions, which are common in Suzuki-Miyaura couplings[10].

-

Strongly Basic Conditions: While the boronate form is dominant, the rate of protodeboronation may decrease at very high pH for some substrates.

The pKa of phenylboronic acid is 8.83[1]. The electron-donating ethoxy group at the meta-position of this compound is expected to have a minor effect on the pKa. Kinetic studies have revealed multiple pathways for protodeboronation depending on the specific pH and substrate[9][10].

Degradation Pathway Diagram:

Caption: pH-Dependent Protodeboronation Pathways.

Oxidative Stability

Arylboronic acids are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide, to yield the corresponding phenol[12][13]. This can be a significant degradation pathway during synthesis, workup, or storage if exposed to air and light, especially in the presence of trace metal impurities.

The mechanism involves the attack of an oxidant on the boronic acid or boronate, leading to the cleavage of the C-B bond and the formation of a C-O bond[14].

Mitigation Strategy: To minimize oxidative degradation, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and use degassed solvents for reactions when possible. The use of antioxidants is generally not recommended as some, like ascorbate, have been observed to accelerate degradation under certain conditions[13].

Oxidative Degradation Pathway:

Caption: General Oxidative Degradation Pathway.

Thermal Stability & Handling

As previously mentioned, boronic acids can dehydrate to form boroxines upon heating[2]. This is not typically a degradation pathway in the sense of irreversible decomposition but an equilibrium that can affect physical properties. For handling and storage:

-

Storage: Store in a cool, dry place, preferably under an inert atmosphere, to minimize both oxidative degradation and hydration/dehydration cycles. A storage temperature of -20°C is often recommended by suppliers.

-

Handling: Avoid prolonged exposure to atmospheric moisture and air. When weighing and handling, work efficiently to minimize contact with the ambient environment. For sensitive applications, handling in a glovebox is ideal[15].

Protocol: Assessment of Chemical Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific stress conditions (e.g., pH, temperature, oxidative).

Causality Behind Experimental Choices: HPLC is the method of choice due to its high resolution, sensitivity, and ability to separate the parent compound from its potential degradants (e.g., the protodeboronated arene or the oxidized phenol). A time-course study allows for the determination of degradation kinetics.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Setup:

-

pH Study: In separate vials, dilute the stock solution into a series of aqueous buffers of varying pH (e.g., pH 2, 5, 7, 9, 12).

-

Oxidative Study: To a buffered solution (e.g., pH 7.4), add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Study: Incubate vials of the buffered solutions at different temperatures (e.g., 4°C, 25°C, 50°C).

-

-

Time-Point Sampling: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., by adding a reducing agent for the oxidative study or by immediate dilution and freezing).

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~254 nm).

-

Quantification: Inject the samples and integrate the peak area of the parent compound.

-

-

Data Analysis: Plot the percentage of remaining this compound versus time for each condition. From this data, degradation rates and half-lives can be calculated.

Self-Validation: A t=0 sample serves as the baseline. The use of validated reference standards for the parent compound and potential degradants (if available) ensures peak identity and accurate quantification. The mass balance (sum of parent and degradant peaks) should remain constant, confirming no other degradation pathways are significant.

Conclusion

This compound is a valuable reagent whose successful application hinges on a nuanced understanding of its solubility and stability. Its solubility is highest in polar organic solvents, a property that can be quantitatively mapped using the dynamic method protocol provided. The primary stability concerns are pH-dependent protodeboronation and oxidation, both of which can be mitigated through careful control of reaction conditions and proper storage under an inert, dry atmosphere. By applying the principles and methodologies outlined in this guide, researchers can significantly improve the reliability and outcome of their synthetic endeavors involving this important building block.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 12. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxyphenylboronic Acid

Introduction: The Utility and Risks of Arylboronic Acids

3-Ethoxyphenylboronic acid (CAS No. 90555-66-1) belongs to the versatile class of arylboronic acids, which are indispensable reagents in modern organic synthesis.[1][2] Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ethoxy group at the meta-position of the phenyl ring modifies the electronic properties and steric profile of the molecule, offering unique reactivity and solubility characteristics for drug development professionals exploring new chemical entities.

However, the utility of this compound is counterbalanced by potential health and safety hazards that necessitate a robust and informed handling protocol.[3] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety procedures. Our objective is to foster a culture of safety that is not merely procedural, but is rooted in a comprehensive understanding of the chemical's properties and potential interactions.

Section 1: Hazard Identification and Risk Profile

Understanding the specific hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with direct contact and inhalation.[3]

GHS Classification and Associated Hazards:

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] | ChemicalBook, TCI Chemicals |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4] | ChemicalBook, TCI Chemicals |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] | ChemicalBook |

The causality behind these classifications is linked to the acidic nature of the boronic acid functional group and the compound's physical form as a fine solid or powder.

-

Skin and Eye Irritation: Boronic acids can act as irritants upon contact with mucosal surfaces and skin. The mechanism is not fully elucidated but is likely related to their Lewis acidic nature and ability to interact with biological nucleophiles in tissues, leading to an inflammatory response. The fine, dusty nature of the solid compound increases the likelihood of contact.

-

Respiratory Irritation: As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring).[5] Inhalation of these fine particles can lead to mechanical and chemical irritation of the respiratory tract, from the nasal passages to the lungs.[3]

It is critical to note that for many boronic acids, including this specific compound, a comprehensive toxicological profile has not been fully investigated.[6] This data gap necessitates the adoption of the precautionary principle, where handling procedures are designed to minimize all potential routes of exposure.

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

To ensure a self-validating system of safety, we must implement the hierarchy of controls. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through engineering controls that isolate the hazard from the researcher.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.[5]

-

Ventilated Enclosures: For procedures requiring manipulation of the solid, a ventilated balance enclosure or glove box provides an even higher level of containment.

Administrative Controls: Standardizing Safe Practices

Administrative controls are the protocols and procedures that define safe work habits.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available. This document should cover every step from retrieval from storage to disposal of waste.

-

Designated Areas: Clearly define the specific area within the lab (e.g., a particular fume hood) where this compound will be handled. This prevents cross-contamination of other workspaces.

-

Training: All personnel must be trained on the specific hazards of this compound and the details of the SOP before they are permitted to handle it.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[5][6] Given the irritant nature of the dust, a full-face shield should be worn over the goggles during weighing and transfer operations.

-

Skin Protection: Impervious gloves, such as nitrile gloves, must be worn.[5][7] It is crucial to inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[5] A buttoned lab coat must be worn to protect street clothes and skin.

-

Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[8]

Section 3: Step-by-Step Experimental Protocols

Safe Handling and Storage Protocol

-

Preparation: Before retrieving the compound, ensure the designated fume hood is clean, uncluttered, and functioning correctly. Don all required PPE (lab coat, goggles, gloves).

-

Retrieval: Transport the container in a secondary containment vessel (e.g., a plastic tub) from the storage location to the fume hood.

-

Weighing and Transfer:

-

Perform all manipulations deep within the fume hood.

-

Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.

-

Close the primary container immediately after dispensing the required amount.[5][6]

-

-

Dissolution: If dissolving the solid, add the solvent to the vessel containing the boronic acid slowly to minimize splashing and aerosolization.

-

Cleanup: Clean the spatula and work surface with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9] The rationale for this segregation is that boronic acids can undergo vigorous or exothermic reactions with these substances.

Emergency Response Protocol: Accidental Exposure

Rapid and correct response to an exposure is critical to minimizing harm.

Caption: Workflow for Responding to an Exposure Event.

-

Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or ceases, trained personnel should provide artificial respiration or oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6] If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Spill and Waste Disposal Protocol

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Wear full PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[6][9]

-

Clean the spill area with a damp cloth and decontaminate.

-

-

Waste Disposal:

-

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8] Do not allow the product to enter drains.[8]

-

Conclusion: A Commitment to Scientific Integrity and Safety

This compound is a powerful tool in the arsenal of the modern synthetic chemist. However, its safe and effective use demands more than just procedural compliance. It requires a deep-seated understanding of its chemical nature, its potential hazards, and the scientific principles that underpin the protocols for its safe handling. By adopting a proactive safety framework based on the hierarchy of controls and by preparing for potential emergencies, researchers can mitigate the risks and harness the full potential of this valuable reagent. This commitment to safety is an integral part of scientific integrity and excellence.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 90555-66-1 [amp.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 3-Ethoxyphenylboronic Acid: Commercial Availability, Purity Assessment, and Applications

Introduction: The Versatility of 3-Ethoxyphenylboronic Acid in Modern Chemistry

This compound (CAS No. 90555-66-1) has emerged as a critical building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the commercial availability, purity specifications, and analytical methodologies pertinent to this compound. Furthermore, it will delve into its applications, offering insights into its role in the synthesis of complex molecules.

I. Commercial Landscape: Sourcing and Specifications

This compound is readily available from a multitude of fine chemical suppliers. The material is typically offered in research-grade quantities, with purities generally meeting or exceeding 97%. It is crucial for researchers to scrutinize the specifications provided by suppliers, as the nature and level of impurities can significantly impact the outcome of sensitive synthetic transformations.

Table 1: Commercial Availability and Typical Specifications of this compound

| Supplier | Product Number | Stated Purity | Physical Form | Storage Conditions |

| Sigma-Aldrich | 441635 | ≥97% | White to off-white powder | 2-8°C, under inert gas |

| ChemScene | CS-W002602 | ≥97% | Crystalline Powder | Room temperature |

| Matrix Scientific | 035521 | Not specified | Powder | 0°C |

| TCI Chemicals | E0724 | >97.0% (T) | White to light yellow powder/crystal | 2-8°C, under inert gas |

It is important to note that product literature from various suppliers, including ChemScene and TCI Chemicals, often indicates that this compound "contains varying amounts of Anhydride"[1]. This anhydride, a cyclic trimer known as a boroxine, is the most common impurity and is formed through the dehydration of the boronic acid.

II. The Purity Challenge: Understanding and Identifying Impurities

The efficacy of this compound in synthetic applications is intrinsically linked to its purity. The presence of impurities can lead to diminished reaction yields, the formation of unwanted byproducts, and complications in product purification.

The Boroxine Impurity: A Dehydration Product

The primary impurity associated with this compound is its corresponding cyclic anhydride, triphenoxyboroxine. This trimer is formed through the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and its boroxine is influenced by factors such as temperature, solvent, and the presence of water.

Caption: Dehydration-hydrolysis equilibrium of this compound.

Process-Related Impurities

The synthesis of this compound typically involves the reaction of a Grignard or organolithium reagent, formed from 3-bromo- or 3-iodoethoxybenzene, with a trialkyl borate ester, followed by acidic hydrolysis. Potential impurities from this process include:

-

Starting materials: Unreacted 3-haloethoxybenzene.

-

Homocoupling byproducts: Biphenyls formed from the coupling of the organometallic intermediate.

-

Inorganic salts: Resulting from the workup procedure.

III. Analytical Methodologies for Purity Determination

A robust analytical strategy is essential for the quality control of this compound. The two most powerful and commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Provides information on the proton environment in the molecule. The presence of the boroxine can be inferred from the appearance of a second set of aromatic signals, often with broader line shapes. To obtain a clean spectrum of the monomeric boronic acid, the sample can be dissolved in a deuterated solvent containing a small amount of D₂O or in deuterated methanol, which shifts the equilibrium towards the acid form[2].

-

¹¹B NMR: This technique is highly sensitive to the coordination environment of the boron atom and can readily distinguish between the sp²-hybridized boron in the boronic acid and the boroxine.

-

Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and precise determination of the absolute purity of this compound without the need for a reference standard of the analyte itself.

Protocol: ¹H NMR Analysis of this compound

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). For quantitative analysis, add a known amount of a certified internal standard.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Utilize a standard single-pulse experiment. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals corresponding to the aromatic and ethoxy protons of this compound. Compare the integrals to that of the internal standard for purity calculation in qNMR. The presence of additional aromatic signals may indicate the boroxine impurity.

References

The Versatility of 3-Ethoxyphenylboronic Acid: A Synthetic Workhorse in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Arylboronic Acids

In the landscape of modern organic synthesis, arylboronic acids have emerged as indispensable building blocks, largely due to their remarkable versatility and stability.[1] Their prominence is intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds.[2] Among the vast portfolio of commercially available arylboronic acids, 3-Ethoxyphenylboronic acid stands out as a particularly useful reagent, offering a unique combination of steric and electronic properties that make it a valuable asset in the synthesis of complex organic molecules, with significant applications in medicinal chemistry and materials science.[3][4] This guide provides a comprehensive overview of this compound, detailing its synthesis, key reactions, and its pivotal role as a synthetic intermediate in drug discovery and development.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid that is generally stable under ambient conditions, rendering it amenable to storage and handling in a typical laboratory setting. As with most boronic acids, it may exist in equilibrium with its anhydride form (a trimeric boroxine).[1]

| Property | Value | Reference |

| CAS Number | 90555-66-1 | [1] |

| Molecular Formula | C₈H₁₁BO₃ | [1] |

| Molecular Weight | 165.98 g/mol | [1] |

| Melting Point | 139-146 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, THF, and other common organic solvents. |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Practical Approach

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic hydrolysis.[5][6][7][8] The following protocol is adapted from a reliable procedure for the synthesis of the closely related 3-methoxyphenylboronic acid and is expected to provide this compound in good yield.[9]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A plausible synthetic route to this compound.

Materials:

-

1-Bromo-3-ethoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-3-ethoxybenzene (1.0 equiv) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[9]

-

To the aryllithium species, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.[9]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[9]

-

Quench the reaction by the slow addition of 1 M HCl. Continue stirring for 15 hours at room temperature.[9]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Wash the resulting crude solid with heptane to afford this compound.[9]

Rationale: The low temperature is crucial to prevent side reactions of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source, and the subsequent acidic workup hydrolyzes the resulting borate ester to the desired boronic acid.

Core Applications in Cross-Coupling Reactions

This compound is a premier coupling partner in two of the most powerful C-C and C-heteroatom bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a robust method for the synthesis of biaryls, polyenes, and styrenes.[2][10][11]

Mechanism Overview:

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Ethoxy-4'-methoxybiphenyl

This protocol describes a representative Suzuki-Miyaura coupling between this compound and 4-bromoanisole.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (2.0 equiv).[12]

-

Add palladium(II) acetate (2 mol%) and tricyclohexylphosphine (4 mol%).[12]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-ethoxy-4'-methoxybiphenyl.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as PCy₃ is highly effective for coupling aryl bromides. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.[12]

-

Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Potassium phosphate is a commonly used base that is effective in many Suzuki-Miyaura couplings.[12]

-

Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.

The Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[13][14] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air.[13][15]

Mechanism Overview:

A proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Synthesis of N-(3-Ethoxyphenyl)morpholine

This protocol outlines a representative Chan-Lam N-arylation using this compound and morpholine.

Materials:

-

This compound

-

Morpholine

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Activated molecular sieves (optional)

Procedure:

-

To a clean, dry reaction vessel, add this compound (1.0 equiv), morpholine (1.2 equiv), and copper(II) acetate (1.0 equiv).[10]

-

If desired, add activated molecular sieves to ensure anhydrous conditions.

-

Add the solvent (DCM or MeCN) followed by the base (pyridine or Et₃N, 2.0 equiv).[10]

-

Stir the reaction mixture vigorously at room temperature and open to the air.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from several hours to 48 hours.[10]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(3-ethoxyphenyl)morpholine.

Rationale for Experimental Choices:

-

Catalyst: Copper(II) acetate is a common and effective catalyst for Chan-Lam couplings. In some cases, a stoichiometric amount is used, while in others, catalytic amounts are sufficient with an external oxidant.[13][15]

-

Base: A base such as pyridine or triethylamine is often employed to facilitate the reaction, likely by deprotonating the amine or alcohol and promoting ligand exchange at the copper center.[10]

-

Solvent and Atmosphere: The ability to run the reaction open to the air is a significant advantage, as oxygen from the atmosphere can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[10][13][15]

Role in Drug Discovery and Development

Arylboronic acids are crucial building blocks in the synthesis of bioactive molecules.[4][16] The introduction of the 3-ethoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, metabolic stability, and binding interactions with its biological target.[17] While specific blockbuster drugs containing the this compound precursor are not prominently in the public domain, this building block and its analogs are widely used in the construction of compound libraries for high-throughput screening in the early stages of drug discovery.[4] The Suzuki-Miyaura and Chan-Lam couplings, for which this compound is an excellent substrate, are routinely employed in medicinal chemistry to rapidly generate analogs of lead compounds for structure-activity relationship (SAR) studies.[18][16]

Conclusion

This compound is a versatile and valuable synthetic building block with a well-established role in modern organic chemistry. Its stability, commercial availability, and reactivity in key cross-coupling reactions make it an indispensable tool for the construction of complex organic molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient and innovative design and synthesis of novel compounds with potential applications in medicine and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. ocf.berkeley.edu [ocf.berkeley.edu]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morpholine synthesis [organic-chemistry.org]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

Methodological & Application

The Suzuki-Miyaura Cross-Coupling of 3-Ethoxyphenylboronic Acid with Aryl Halides: A Detailed Application Note and Protocol for Researchers

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction's broad functional group tolerance, relatively mild conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption.[2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-ethoxyphenylboronic acid with aryl halides. The 3-ethoxyphenyl moiety is a common feature in biologically active molecules, and its incorporation into novel scaffolds is of significant interest to researchers in drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for rational troubleshooting and optimization.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step. The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system employed.

-

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active palladium(0) species.[3]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.

| Component | Options & Considerations | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄: A common and effective catalyst, though it can be sensitive to air.[3] Pd(dppf)Cl₂: An air-stable catalyst that is often highly effective for a broad range of substrates.[4] Pd₂(dba)₃ with a phosphine ligand: Allows for the use of specialized, bulky, and electron-rich ligands that can enhance catalytic activity.[5] | The choice of catalyst and ligand influences the rate of oxidative addition and reductive elimination. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands are often employed to promote these key steps. |

| Base | K₂CO₃: A moderately strong and commonly used base.[6] K₃PO₄: A stronger base that can be effective in more challenging couplings.[7] Cs₂CO₃: A strong base often used for difficult substrates or when milder bases fail.[8] | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is necessary for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. |

| Solvent | Dioxane/Water: A common and effective solvent system for many Suzuki couplings.[9][10] Toluene/Ethanol/Water: Another widely used biphasic system. DMF or Acetonitrile: Polar aprotic solvents that can be beneficial for certain substrates. | The solvent must solubilize the reactants and catalyst. Often, a mixture of an organic solvent and water is used, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species. |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

This protocol provides a reliable method for the synthesis of 2-(3-ethoxyphenyl)pyridine.

Materials:

-

This compound (1.2 mmol)

-

2-Bromopyridine (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 2-bromopyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol). Then, add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-ethoxyphenyl)pyridine.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Microwave-Assisted Protocol: An Accelerated Approach

Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[8][10]

Materials:

-

This compound (1.2 mmol)

-

2-Bromopyridine (1.0 mmol)

-

Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane/Ethanol/Water (4:1:1, 5 mL)

-

Microwave vial

Procedure:

-

To a microwave vial, add this compound, 2-bromopyridine, cesium carbonate, and the palladium catalyst.

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 120-140 °C for 10-30 minutes.

-

After cooling, perform the workup and purification as described in the conventional heating protocol.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, insufficient degassing (oxygen contamination), impure reagents, incorrect base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents and reaction vessel.[11] Verify the purity of starting materials. Screen different bases and solvent systems. |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Rigorously exclude oxygen from the reaction. Use a Pd(0) catalyst or ensure conditions are suitable for the in-situ reduction of a Pd(II) precatalyst. |

| Protodeboronation | Presence of water and a strong base, especially with electron-rich boronic acids. | Use anhydrous conditions if possible. Employ a milder base such as KF or K₂CO₃.[11] |

| Incomplete Reaction | Insufficient heating, catalyst deactivation, steric hindrance. | Increase the reaction temperature or switch to microwave heating. Use a more robust catalyst system with bulky, electron-rich ligands. Increase the catalyst loading. |

Conclusion